Ethyl undecanoate

Descripción

This compound has been reported in Opuntia ficus-indica and Mangifera indica with data available.

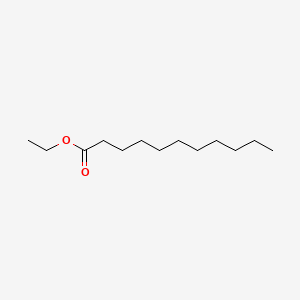

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFQYUQIAOWKSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060846 | |

| Record name | Undecanoic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid with a wine-like, fatty/fruity, somewhat nutty odour | |

| Record name | Ethyl undecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl undecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/543/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

105.00 °C. @ 4.00 mm Hg | |

| Record name | Ethyl undecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol and oils, insoluble in water | |

| Record name | Ethyl undecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/543/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.87 | |

| Record name | Ethyl undecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/543/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

627-90-7 | |

| Record name | Ethyl undecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl undecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecanoic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl undecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL UNDECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5223I1993 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl undecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-15 °C | |

| Record name | Ethyl undecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl Undecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl undecanoate (also known as ethyl undecylate) is the fatty acid ethyl ester formed from the esterification of undecanoic acid and ethanol. It is a colorless liquid with a fruity, wine-like aroma.[1] While widely utilized in the flavor and fragrance industries, its structural similarity to endogenous lipids has led to its use in biochemical research, particularly in studies related to fatty acid metabolism and the biological effects of fatty acid ethyl esters (FAEEs).[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, tailored for a scientific audience.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethyl undecylate, Undecanoic acid ethyl ester, Ethyl hendecanoate | [1] |

| CAS Number | 627-90-7 | [3] |

| Molecular Formula | C₁₃H₂₆O₂ | |

| Molecular Weight | 214.34 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Sweet, fruity | |

| Density | 0.859 g/mL at 25 °C | |

| Melting Point | -15 °C | |

| Boiling Point | 105 °C at 4 mmHg | |

| Flash Point | > 112 °C | |

| Refractive Index (n20/D) | 1.428 | |

| Solubility | Soluble in ethanol and oils; insoluble in water. |

Spectral Data

The following table summarizes the characteristic spectral data for this compound, which are crucial for its identification and characterization.

| Spectrum Type | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~4.12 (q, 2H, -OCH₂CH₃), δ ~2.28 (t, 2H, -CH₂COO-), δ ~1.62 (p, 2H, -CH₂CH₂COO-), δ ~1.26 (m, 14H, -(CH₂)₇-), δ ~0.88 (t, 3H, -CH₂CH₃), δ ~1.25 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ ~173.9 (C=O), δ ~60.1 (-OCH₂-), δ ~34.4 (-CH₂COO-), δ ~31.9, 29.5, 29.4, 29.3, 29.2, 25.1, 22.7 (aliphatic -CH₂-), δ ~14.3 (-OCH₂CH₃), δ ~14.1 (-CH₂CH₃) |

| Mass Spectrum (EI) | Major fragments at m/z = 88 (base peak), 101, 41, 43, 29 |

Synthesis and Reactivity

This compound is most commonly synthesized via Fischer esterification. It undergoes typical ester reactions such as hydrolysis, transesterification, and reduction.

Experimental Protocol: Fischer Esterification Synthesis of this compound

This protocol describes the synthesis of this compound from undecanoic acid and ethanol using a strong acid catalyst.

Materials:

-

Undecanoic acid

-

Absolute ethanol (200 proof)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine undecanoic acid (1 equivalent) and an excess of absolute ethanol (e.g., 5-10 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The product can be further purified by vacuum distillation.

Characteristic Reactions

-

Hydrolysis: The ester bond of this compound can be cleaved by hydrolysis under either acidic or basic (saponification) conditions to yield undecanoic acid and ethanol.

-

Transesterification: In the presence of an acid or base catalyst, reaction with another alcohol will result in the exchange of the ethoxy group, forming a new ester.

-

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to two primary alcohols: 1-undecanol and ethanol.

Biological Context: Role as a Fatty Acid Ethyl Ester (FAEE)

In biological systems, particularly in the context of ethanol consumption, this compound falls into the class of fatty acid ethyl esters (FAEEs). These are non-oxidative metabolites of ethanol formed by the esterification of fatty acids with ethanol. While present at low levels, elevated concentrations of FAEEs are considered markers of ethanol intake and have been implicated as mediators of ethanol-induced cell injury.

The general pathway for FAEE formation involves intracellular fatty acids and ethanol, catalyzed by FAEE synthases. These lipophilic molecules can accumulate in tissues and have been shown to disrupt mitochondrial function and impair cellular processes, contributing to the toxic effects of alcohol in various organs.

Visualizations

Caption: Synthesis workflow for this compound via Fischer esterification.

Caption: Analytical workflow for the characterization of this compound.

Caption: General pathway of FAEE formation and its impact on cellular health.

Safety Information

This compound is generally considered to have low toxicity, however, standard laboratory safety precautions should always be observed.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

References

An In-depth Technical Guide to the Physical Properties of Ethyl Undecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl undecanoate (also known as ethyl hendecanoate) is the fatty acid ester resulting from the formal condensation of the carboxy group of undecanoic acid with ethanol. It is a versatile compound with applications in the flavor and fragrance industry, as well as potential uses in pharmaceutical formulations as a solvent or in lipid-based drug delivery systems.[1][2] A thorough understanding of its physical properties is crucial for its effective application in research, development, and quality control. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental methodologies.

Core Physical Properties

The physical properties of this compound are summarized in the tables below, providing a consolidated reference for key data points.

Table 1: General and Molar Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₆O₂ | [1] |

| Molecular Weight | 214.35 g/mol | [1] |

| Appearance | Clear, colorless liquid | [3] |

| Odor | Fruity, waxy, with notes of cognac and coconut |

Table 2: Thermophysical Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 248.00 °C | at 760 mmHg (Standard Pressure) | |

| 105.00 °C | at 4.00 mmHg | ||

| Melting Point | -15 °C to -16 °C | ||

| Density | 0.859 g/mL | at 25 °C | |

| 0.8595 g/cm³ | |||

| 0.86 g/mL | |||

| 0.863 g/mL | |||

| 0.864 to 0.866 | at 20 °C | ||

| 0.87 | |||

| Flash Point | > 110.00 °C | (Closed Cup) |

Table 3: Optical and Solubility Properties

| Property | Value | Conditions | Source(s) |

| Refractive Index | 1.428 | at 20 °C (n20/D) | |

| 1.42800 to 1.43000 | at 20 °C | ||

| 1.4290 | |||

| 1.438 | |||

| Solubility in Water | 1.132 mg/L | at 25 °C (estimated) | |

| Insoluble/Slightly Soluble | |||

| Solubility in Organic Solvents | Soluble | in ethanol, ether, chloroform, and oils |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid esters like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic constant at a given pressure.

Methodology: Distillation Method

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Sample Preparation: A small volume (e.g., 5-10 mL) of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Temperature Measurement: The thermometer bulb is positioned so that its top is level with the side arm of the distillation head, ensuring it measures the temperature of the vapor in equilibrium with the liquid.

-

Observation: The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This constant temperature is the boiling point.

-

Pressure Correction: The atmospheric pressure is recorded, and if it deviates significantly from standard pressure (760 mmHg), a pressure correction is applied to the observed boiling point.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a hydrometer.

Methodology: Pycnometer Method

-

Apparatus: A pycnometer (a glass flask with a precise volume) and an analytical balance are required.

-

Calibration: The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the mass is recorded. The exact volume of the pycnometer is calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound at the same temperature.

-

Weighing: The mass of the pycnometer filled with the sample is determined.

-

Calculation: The density of the this compound is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used for identification and purity assessment.

Methodology: Abbe Refractometer

-

Apparatus: An Abbe refractometer is used, which measures the critical angle of refraction of a thin layer of the sample between two prisms.

-

Calibration: The instrument is calibrated using a standard liquid with a known refractive index, typically distilled water (n_D = 1.3330 at 20°C).

-

Sample Application: A few drops of this compound are placed on the surface of the measuring prism.

-

Measurement: The prisms are closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls to bring the boundary line between the light and dark fields into sharp focus and at the center of the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound is determined in both aqueous and organic solvents.

Methodology: Shake-Flask Method

-

Preparation: A known excess amount of this compound is added to a known volume of the solvent (e.g., water or ethanol) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand undisturbed until the undissolved portion settles, or centrifugation is used to separate the phases.

-

Analysis: A sample of the saturated solution (the supernatant) is carefully withdrawn.

-

Quantification: The concentration of this compound in the sample is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The solubility is then expressed as mass per unit volume (e.g., mg/L or g/100 mL).

Interrelation of Physical Properties

The physical properties of this compound are interconnected and influence its behavior in various applications. The following diagram illustrates these relationships.

Caption: Logical flow of how molecular characteristics influence the physical properties of this compound.

Conclusion

This technical guide provides a detailed overview of the core physical properties of this compound, essential for its application in research and development. The tabulated data offers a quick reference, while the detailed experimental protocols provide the necessary information for reproducing these measurements and ensuring data quality. The interrelation of these properties, stemming from the molecule's structure and intermolecular forces, dictates its behavior as a solvent, flavor or fragrance component, and potential pharmaceutical excipient.

References

Ethyl Undecanoate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl undecanoate, a fatty acid ethyl ester (FAEE), is a versatile compound with applications ranging from flavor and fragrance to pharmaceuticals. Its efficacy in various formulations is critically dependent on its solubility in a diverse range of organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for determining its solubility, and a discussion of the underlying physicochemical principles. Due to a notable absence of specific quantitative solubility data in publicly available literature, this guide equips researchers with the methodologies to generate this critical data in-house.

Introduction

This compound (CH₃(CH₂)₉COOCH₂CH₃) is the ethyl ester of undecanoic acid. Its molecular structure, characterized by a long hydrophobic alkyl chain and a polar ester group, dictates its solubility behavior. Understanding its solubility is paramount for applications such as a solvent in chemical reactions, a component in fragrance formulations, and a potential excipient in drug delivery systems. This document serves as a practical resource for professionals requiring a deep understanding of the solubility properties of this compound.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₆O₂ | |

| Molecular Weight | 214.35 g/mol | |

| Appearance | Clear, colorless liquid | |

| Odor | Fruity, waxy, cognac-like | |

| Density | 0.859 g/mL at 25 °C | |

| Boiling Point | 105 °C at 4 mmHg | |

| Melting Point | -15 °C | |

| Water Solubility | 1.132 mg/L at 25 °C (estimated) | |

| LogP (o/w) | 5.371 (estimated) |

Solubility of this compound in Organic Solvents

Qualitative Solubility and Miscibility

This compound is generally described as being soluble in or miscible with a variety of common organic solvents. This is attributed to the principle of "like dissolves like," where the long alkyl chain of this compound interacts favorably with the nonpolar or moderately polar organic solvents.

| Solvent | Polarity | Qualitative Solubility/Miscibility |

| Water | High | Insoluble/Slightly Soluble |

| Ethanol | High (Polar Protic) | Soluble |

| Methanol | High (Polar Protic) | Likely Soluble (by analogy) |

| Acetone | Medium (Polar Aprotic) | Likely Soluble (by analogy) |

| Chloroform | Medium | Soluble |

| Diethyl Ether | Low | Soluble |

| Hexane | Low (Nonpolar) | Likely Soluble (by analogy) |

Note: "Likely Soluble" is inferred based on the solubility of similar long-chain fatty acid esters in these solvents.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method, followed by quantitative analysis.

Principle

An excess amount of the solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The saturated solution is then carefully separated from the undissolved solute, and the concentration of the solute in the solution is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Volumetric flasks

-

Conical flasks with stoppers or screw-cap vials

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a suitable detector (e.g., UV or RI).

-

Pipettes and general laboratory glassware

Experimental Workflow

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Undecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of ethyl undecanoate, including detailed experimental protocols for their determination. Additionally, it outlines workflows for the synthesis and analysis of this compound, supported by visual diagrams to facilitate understanding.

Core Physicochemical Data

This compound (C₁₃H₂₆O₂) is a fatty acid ester recognized for its characteristic fruity aroma. It finds applications in the flavor, fragrance, and cosmetic industries and is a subject of interest in biochemical research related to lipid metabolism.[1] The precise determination of its physical properties, such as boiling and melting points, is crucial for its application and quality control.

Quantitative Data Summary

The boiling and melting points of this compound have been reported in various chemical databases and literature. A summary of these values is presented below.

| Property | Value | Conditions | Source |

| Boiling Point | 105 °C | at 4.00 mmHg | [1][2][3][4] |

| 248 °C | at 760 mmHg (Normal Boiling Point) | ||

| Melting Point | -15 °C | ||

| -16 °C |

Experimental Protocols

Determination of Boiling Point (Reduced Pressure)

The boiling point of this compound is typically determined under reduced pressure to prevent decomposition at higher temperatures. A standard laboratory method involves vacuum distillation.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered.

Apparatus:

-

Round-bottom flask

-

Heating mantle

-

Claisen adapter

-

Thermometer

-

Condenser

-

Receiving flask

-

Vacuum pump with a pressure gauge (manometer)

-

Capillary tube (for boiling chip)

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with a capillary tube (sealed at one end) to ensure smooth boiling.

-

The vacuum distillation apparatus is assembled. The thermometer bulb should be positioned so that the top of the bulb is level with the side arm leading to the condenser.

-

The system is evacuated to the desired pressure (e.g., 4 mmHg), which is monitored by the manometer.

-

The sample is heated gently using the heating mantle.

-

The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed in the condenser. This temperature is the boiling point at the recorded pressure.

A more advanced and precise method for determining the boiling range of fatty acid esters is through gas chromatography, as outlined in ASTM D7398. This method relates the retention time of the compound to its boiling point.

Determination of Melting Point

The melting point of this compound, which is a liquid at room temperature, is determined by cooling the substance until it solidifies and then gently heating it to observe the temperature of melting. The capillary tube method is a standard procedure.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For pure crystalline solids, this occurs over a narrow range.

Apparatus:

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

-

Cooling bath (e.g., ice-salt mixture or cryostat)

Procedure:

-

A liquid sample of this compound is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in a cooling bath to freeze the sample completely.

-

The frozen sample in the capillary tube is then placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.

Differential Scanning Calorimetry (DSC) is another powerful technique for determining the melting point of fatty acid esters, providing high accuracy and detailed information about the phase transition.

Synthesis and Analysis Workflows

Synthesis of this compound via Fischer Esterification

This compound can be synthesized through the Fischer esterification of undecanoic acid with ethanol in the presence of an acid catalyst.

Reaction: CH₃(CH₂)₉COOH + CH₃CH₂OH ⇌ CH₃(CH₂)₉COOCH₂CH₃ + H₂O

Below is a diagram illustrating the workflow for this synthesis.

Caption: Workflow for the synthesis of this compound.

Analysis of this compound in a Flavor Sample by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and powerful technique for the identification and quantification of volatile compounds like this compound in complex mixtures such as food and fragrance samples.

The following diagram outlines a typical workflow for this analysis.

Caption: Workflow for GC-MS analysis of this compound.

References

The Enigmatic Presence of Ethyl Undecanoate in the Plant Kingdom: A Technical Guide

For Immediate Release

[City, State] – November 29, 2025 – Ethyl undecanoate, a fatty acid ester with a subtle, waxy, and fruity aroma, has been identified as a natural volatile constituent in a select group of botanicals. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, consolidates the current knowledge on the natural occurrence of this compound in plants. It provides a detailed overview of its biosynthetic origins, standardized protocols for its extraction and analysis, and a transparent summary of its reported presence. While the compound's existence in certain plant species is confirmed, this guide also highlights the current gap in quantitative data within the scientific literature, presenting an opportunity for future research in the field of phytochemistry and natural product science.

Natural Occurrence of this compound

This compound has been qualitatively identified in the volatile profiles of several plant species. Its contribution to the overall aroma of these plants is likely nuanced, given that it is typically found as a minor component among a complex mixture of esters, terpenes, and other volatile organic compounds. The primary plants in which its presence has been noted are:

-

Mango (Mangifera indica) : This tropical fruit is renowned for its complex aroma, which is composed of a diverse array of volatile compounds. While numerous studies have focused on the major contributors to mango's scent, this compound has been reported as one of the many esters present in its volatile fraction[1][2][3][4][5].

-

Prickly Pear (Opuntia ficus-indica) : The fruit of this cactus species also contains this compound as part of its aromatic bouquet. The volatile profile of prickly pear is less extensively studied than that of mango, but the presence of this ester has been confirmed.

-

Star Fruit (Averrhoa carambola) : This tropical fruit, with its unique star shape, possesses a volatile composition that includes this compound. However, much like in other fruits, it is not considered one of the principal aroma compounds.

-

Coriander (Coriandrum sativum) : The essential oil derived from coriander seeds is a rich source of various aromatic compounds. Among them, this compound has been identified, contributing to the oil's complex scent profile.

Data Presentation: Quantitative Analysis

A comprehensive review of the existing scientific literature reveals a notable absence of specific quantitative data for this compound in the aforementioned plant species. While many studies have performed detailed gas chromatography-mass spectrometry (GC-MS) analyses of the volatile fractions of these plants, they have predominantly focused on the quantification of the most abundant compounds. This compound, being a minor constituent, is often identified but not quantified. This presents a significant research opportunity to determine the precise concentrations of this ester in various plant tissues and at different stages of development.

| Plant Species | Common Name | Plant Part(s) | Quantitative Data (mg/kg or %) |

| Mangifera indica | Mango | Fruit Pulp | Not available in reviewed literature |

| Opuntia ficus-indica | Prickly Pear | Fruit | Not available in reviewed literature |

| Averrhoa carambola | Star Fruit | Fruit | Not available in reviewed literature |

| Coriandrum sativum | Coriander | Seed (Essential Oil) | Not available in reviewed literature |

Biosynthesis of this compound in Plants

The formation of this compound in plants is a result of the broader metabolic pathways responsible for the synthesis of fatty acid esters. These esters are typically formed through the enzymatic esterification of an alcohol with an acyl-coenzyme A (CoA) molecule. The biosynthesis of this compound can be logically inferred to follow this general pathway.

The key precursors for the biosynthesis of this compound are undecanoyl-CoA and ethanol .

-

Undecanoyl-CoA : This medium-chain acyl-CoA is derived from the plant's fatty acid metabolism. The de novo synthesis of fatty acids occurs in the plastids, starting from acetyl-CoA. Through a series of condensation reactions catalyzed by the fatty acid synthase (FAS) complex, the carbon chain is elongated. While the most common products are long-chain fatty acids like palmitic acid (C16) and stearic acid (C18), the metabolism of these can lead to the formation of medium-chain fatty acids such as undecanoic acid (C11). This fatty acid is then activated to its CoA ester, undecanoyl-CoA.

-

Ethanol : The alcohol moiety is primarily produced through the process of ethanolic glycolysis, where pyruvate, the end product of glycolysis, is decarboxylated to acetaldehyde, which is then reduced to ethanol.

The final and critical step in the formation of this compound is the condensation of undecanoyl-CoA and ethanol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . These enzymes exhibit varying degrees of specificity for both their alcohol and acyl-CoA substrates, which contributes to the diverse array of esters found in different plant species.

Experimental Protocols

The extraction, identification, and quantification of this compound from plant matrices are typically performed using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method is highly sensitive and suitable for the analysis of volatile and semi-volatile compounds.

Protocol for HS-SPME-GC-MS Analysis

Objective: To extract and quantify this compound from a plant sample (e.g., fruit pulp).

Materials:

-

Fresh plant material (e.g., mango pulp, prickly pear fruit)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Internal standard solution (e.g., ethyl nonanoate in methanol, known concentration)

-

Sodium chloride (NaCl), analytical grade

-

Deionized water

Procedure:

-

Sample Preparation:

-

Homogenize a known weight of the fresh plant material (e.g., 5 g of fruit pulp) in a blender.

-

Transfer the homogenate to a 20 mL headspace vial.

-

Add a saturated solution of NaCl (e.g., 1 g) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

-

Spike the sample with a known amount of the internal standard solution.

-

Immediately seal the vial with the screw cap.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heating block or water bath set to a specific temperature (e.g., 50°C).

-

Allow the sample to equilibrate for a set time (e.g., 15 minutes) to allow the volatiles to partition into the headspace.

-

Introduce the SPME fiber into the headspace of the vial, exposing it to the volatile compounds for a defined extraction time (e.g., 30 minutes).

-

After extraction, retract the fiber into the needle and immediately introduce it into the GC injection port.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Set to a temperature of 250°C and operate in splitless mode for a defined period (e.g., 2 minutes) to ensure complete desorption of the analytes from the fiber.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 4°C/min.

-

Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 250°C.

-

-

-

Data Analysis and Quantification:

-

Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard or with spectra from a reference library (e.g., NIST).

-

Quantify the concentration of this compound by comparing the peak area of its characteristic ion with the peak area of the internal standard. Create a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

Conclusion and Future Directions

This compound is a naturally occurring ester found in several plant species, including mango, prickly pear, star fruit, and coriander. While its presence is confirmed, a significant knowledge gap exists regarding its concentration in these plants. The biosynthetic pathway is understood to be a part of the general fatty acid ester formation process, with alcohol acyltransferases playing a key enzymatic role.

For researchers and professionals in drug development and natural product chemistry, the lack of quantitative data presents a clear avenue for future research. The detailed experimental protocol provided in this guide offers a robust methodology for such investigations. Future studies should focus on:

-

Quantitative profiling of this compound in different cultivars and at various stages of fruit ripening and plant development.

-

Isolation and characterization of the specific alcohol acyltransferases responsible for this compound synthesis to understand their substrate specificity.

-

Investigation of the potential biological activities of this compound, given its presence in edible plants.

By addressing these research questions, a more complete understanding of the role and significance of this compound in the plant kingdom can be achieved, potentially unlocking new applications in the food, fragrance, and pharmaceutical industries.

References

- 1. essencejournal.com [essencejournal.com]

- 2. scielo.br [scielo.br]

- 3. connectjournals.com [connectjournals.com]

- 4. Effects of Volatile Flavour Compound Variations on the Varying Aroma of Mangoes ‘Tainong’ and ‘Hongyu’ during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Volatile components from mango (Mangifera indica L.) cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl Undecanoate: A Comprehensive Safety and Handling Guide for Researchers

An In-depth Technical Examination of the Safety Data Sheet for Ethyl Undecanoate

This compound, a fatty acid ester with a characteristic fruity aroma, finds application in the flavor, fragrance, and cosmetic industries, and is also utilized in biochemical research and pharmaceutical formulations.[1][2][3] For researchers, scientists, and drug development professionals, a thorough understanding of its safety profile and handling requirements is paramount. This technical guide synthesizes the critical safety data for this compound, presenting it in a clear and accessible format to ensure safe laboratory practices.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of safe handling and storage. This compound is a colorless liquid with a sweet odor.[4] Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₆O₂ | [5] |

| Molecular Weight | 214.34 g/mol | |

| CAS Number | 627-90-7 | |

| Appearance | Colorless liquid | |

| Boiling Point | 258.4 ± 3.0 °C at 760 mmHg 105 °C at 4 mmHg | |

| Melting Point | -15 °C | |

| Density | 0.859 - 0.9 g/cm³ at 25 °C | |

| Flash Point | > 110 °C (> 230 °F) | |

| Solubility | Soluble in alcohol and oils; Insoluble in water | |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25 °C | |

| Refractive Index | 1.428 - 1.430 at 20 °C | |

| LogP | 5.49 |

Hazard Identification and GHS Classification

Based on available Safety Data Sheets, this compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. The Globally Harmonized System (GHS) classifications are summarized below.

Toxicological Information

Detailed toxicological data for this compound is limited in publicly available literature and safety data sheets. Most sources indicate that no acute toxicity data is available. However, the available information points to the following potential health effects:

-

Skin Contact: Causes skin irritation, which may manifest as itching, scaling, reddening, or blistering.

-

Eye Contact: Causes serious eye irritation, characterized by redness, watering, and itching.

-

Inhalation: May cause respiratory irritation.

-

Ingestion: Ingestion is a potential route of exposure.

It is important to note that this compound is not classified as a carcinogen by IARC, NTP, or OSHA. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".

Experimental Protocols: Handling and Emergency Procedures

Given the identified hazards, specific protocols for handling and emergency response are crucial. The following workflows are based on standard laboratory safety practices and information extrapolated from safety data sheets.

Standard Handling Procedure

Emergency Response Protocol: Spill or Exposure

In the event of a spill or exposure, a rapid and informed response is critical to mitigate harm.

Ecological Information

There is limited data available regarding the ecotoxicity of this compound. One source suggests it is not likely to be mobile in the environment due to its low water solubility. However, as a standard precaution, it should not be allowed to enter drains or waterways.

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

-

Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers. Keep away from sources of ignition.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

While this compound is a valuable compound in various scientific and industrial fields, it is not without its hazards. Adherence to the safety guidelines outlined in this document, which are derived from available Safety Data Sheets, is crucial for minimizing risks. Researchers, scientists, and drug development professionals must exercise caution, utilize appropriate personal protective equipment, and be prepared to respond effectively in case of an emergency. A proactive approach to safety is fundamental to successful and responsible research.

References

The Biological Role of Ethyl Undecanoate in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl undecanoate, a medium-chain fatty acid ethyl ester, is utilized in various commercial applications, including as a flavoring and fragrance agent. While its industrial uses are well-documented, its specific biological role in lipid metabolism remains an area of active investigation. This technical guide synthesizes the current understanding of the metabolic fate of fatty acid ethyl esters (FAEEs) and extrapolates the putative role of this compound within the intricate network of cellular lipid metabolism. Due to a lack of direct experimental data on this compound, this document leverages established principles of lipid biochemistry and findings from related medium-chain fatty acid esters to propose its metabolic pathway, potential signaling implications, and standardized methodologies for its future investigation.

Introduction

This compound (C13H26O2) is the ethyl ester of undecanoic acid (a C11:0 saturated fatty acid). As a member of the fatty acid ethyl ester (FAEE) class, it is formed non-oxidatively from the esterification of undecanoic acid and ethanol. While FAEEs are recognized as markers of ethanol consumption and have been implicated in ethanol-induced organ damage, their detailed interactions with lipid metabolic pathways are not fully elucidated, particularly for specific medium-chain species like this compound. This guide provides a comprehensive overview of the theoretical framework for understanding the biological role of this compound in lipid metabolism.

Proposed Metabolic Pathway of this compound

Upon entering a cell, this compound is likely subjected to enzymatic hydrolysis, primarily by carboxylesterases (CES), which are abundant in the liver and other tissues. This reaction releases undecanoic acid and ethanol. Undecanoic acid, a medium-chain fatty acid (MCFA), can then enter several metabolic pathways.

-

Activation and Beta-Oxidation: Undecanoic acid is first activated to its acyl-CoA derivative, undecanoyl-CoA, by acyl-CoA synthetases. Due to its medium-chain length, undecanoyl-CoA can be transported into the mitochondria for β-oxidation independently of the carnitine shuttle system. This process generates acetyl-CoA, which can enter the citric acid cycle for energy production.

-

Incorporation into Complex Lipids: Undecanoyl-CoA can also be used as a substrate for the synthesis of various complex lipids, such as triglycerides (TGs) and phospholipids (PLs), leading to its incorporation into lipid droplets and cellular membranes.

Below is a proposed diagram of the metabolic fate of this compound.

Ethyl Undecanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl undecanoate (also known as ethyl hendecanoate) is the fatty acid ester resulting from the formal condensation of the carboxyl group of undecanoic acid with the hydroxyl group of ethanol. A colorless liquid with a fruity, cognac-like aroma, it finds significant application in the flavor, fragrance, and cosmetics industries. Beyond its organoleptic properties, this compound serves as a valuable intermediate in organic synthesis and is explored for its potential in pharmaceutical formulations and as a biofuel component. This technical guide provides an in-depth overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a compilation of its physicochemical and spectroscopic properties, and an examination of its metabolic fate.

Discovery and History

The precise first synthesis of this compound is not extensively documented in readily available historical records. However, its history is intrinsically linked to the broader development of organic chemistry in the 19th century, particularly the study of esters and fatty acids. The Fischer-Speier esterification method, a foundational reaction for synthesizing esters from carboxylic acids and alcohols using an acid catalyst, was developed in 1895. It is highly probable that this compound was first synthesized using this method around that period, as chemists systematically began to create a wide array of esters from naturally occurring and synthetic carboxylic acids.

Undecanoic acid, the precursor to this compound, is a medium-chain fatty acid found in various natural sources, which would have made it a target for early esterification experiments. The applications of this compound in the flavor and fragrance industries likely spurred further research into its synthesis and properties throughout the 20th century. In more recent times, as a fatty acid ethyl ester (FAEE), it has been studied in the context of ethanol metabolism, where FAEEs are known to be formed in the body after alcohol consumption.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethyl hendecanoate, Undecanoic acid ethyl ester | [1] |

| CAS Number | 627-90-7 | [2] |

| Molecular Formula | C₁₃H₂₆O₂ | [2] |

| Molecular Weight | 214.34 g/mol | [2] |

| Appearance | Colorless liquid | |

| Odor | Fruity, waxy, cognac-like | |

| Melting Point | -15 °C | |

| Boiling Point | 105 °C at 4 mmHg | |

| Density | 0.859 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.428 | |

| Solubility in Water | 1.132 mg/L at 25 °C (estimated) | |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform | |

| logP (o/w) | 5.371 (estimated) |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Key Features | Source(s) |

| ¹H NMR (CDCl₃) | Signals corresponding to the ethyl group (triplet and quartet) and the long alkyl chain of the undecanoate moiety. | |

| ¹³C NMR (CDCl₃) | Characteristic peaks for the carbonyl carbon of the ester, the carbons of the ethoxy group, and the carbons of the undecanoate chain. | |

| Infrared (IR) Spectroscopy | Strong C=O stretching vibration characteristic of an ester, C-O stretching vibrations, and C-H stretching and bending vibrations of the alkyl chains. | |

| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation pattern of a fatty acid ethyl ester. |

Experimental Protocols

Several methods can be employed for the synthesis of this compound. The most common and industrially relevant methods are Fischer-Speier esterification, enzymatic synthesis, and transesterification.

Synthesis via Fischer-Speier Esterification

This method involves the acid-catalyzed reaction between undecanoic acid and ethanol.

Materials:

-

Undecanoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine undecanoic acid (1.0 eq) and a large excess of absolute ethanol (e.g., 5-10 eq).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) and is usually complete within 2-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent like diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Enzymatic Synthesis via Lipase-Catalyzed Esterification

This method offers a greener alternative, proceeding under milder conditions.

Materials:

-

Undecanoic acid

-

Ethanol

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

Organic solvent (optional, e.g., hexane or a solvent-free system can be used)

Equipment:

-

Erlenmeyer flask or sealed reactor

-

Shaking incubator or orbital shaker

-

Filtration setup

Procedure:

-

In a flask, combine undecanoic acid and ethanol. A molar ratio of alcohol to acid of 2:1 is a common starting point to drive the equilibrium towards the product.

-

If using a solvent, add it to the flask.

-

Add the immobilized lipase to the mixture (typically 5-10% by weight of the substrates).

-

Seal the flask and place it in a shaking incubator at a controlled temperature (e.g., 40-60 °C) with constant agitation (e.g., 150-200 rpm).

-

The reaction progress can be monitored by taking aliquots over time and analyzing them by GC after filtering out the enzyme. The reaction may take 24-72 hours to reach completion.

-

Once the reaction has reached the desired conversion, the immobilized enzyme is removed by simple filtration. The enzyme can often be washed and reused.

-

The resulting mixture, containing this compound, unreacted starting materials, and water as a byproduct, can be purified by vacuum distillation.

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound via Fischer esterification.

References

Sourcing High-Purity Ethyl Undecanoate for Scientific Research: A Technical Guide

For researchers, scientists, and professionals in drug development, securing high-purity reagents is a critical first step in ensuring the validity and reproducibility of experimental results. This technical guide provides an in-depth overview of sourcing high-purity Ethyl undecanoate (CAS No. 627-90-7), a fatty acid ester with applications in biochemical research, pharmaceutical development, and as a starting material for organic synthesis.

This compound, also known as undecanoic acid ethyl ester, is a versatile compound utilized in various research and industrial settings. Its applications range from flavor and fragrance development to more specialized uses in the study of lipid metabolism and as a component in the formulation of sustained-release drug delivery systems. For scientific applications, particularly in pharmaceutical research, the purity of this compound is paramount.

Reputable Suppliers of High-Purity this compound

A number of chemical suppliers offer this compound at purities suitable for research purposes. The following table summarizes key quantitative data from a selection of reputable vendors to facilitate comparison. It is important to note that availability and pricing are subject to change, and researchers should always request a certificate of analysis to verify the purity of a specific lot.

| Supplier | Purity Specification | Available Quantities | Notes |

| Sigma-Aldrich | ≥97% | Varies | Also lists an application for the synthesis of the corresponding aldehyde. |

| MedChemExpress | 99.68% | 25 g | Marketed as a biochemical assay reagent. |

| Larodan | >99% | 100 mg, 1 g | Specializes in research-grade lipids. |

| TCI America | >98.0% | 25 mL | Available through distributors like Fisher Scientific. |

| Chem-Impex | ≥97% (GC) | Varies | Notes potential in pharmaceutical development for sustained-release formulations. |

| Sapphire Bioscience | >99% | 100 mg, 1 g | States the product is for research use only. |

| Carl Roth | Not specified | 50 g, 100 g, 250 g | Research chemical supplier. |

| Santa Cruz Biotechnology | ≥96% | Varies | Labeled as a biochemical for proteomics research. |

Experimental Protocols: Synthesis of Undecanal from this compound

A documented application of high-purity this compound is its use as a precursor in the synthesis of undecanal (undecyl aldehyde), a valuable compound in the fragrance industry and organic synthesis. A key method for this conversion is the partial reduction of the ester using a specialized reducing agent.

One such efficient method involves the use of Lithium diisobutyl-t-butoxyaluminum hydride (LDBBA). This reagent has been shown to readily react with aliphatic esters to yield the corresponding aldehydes in high yields at 0°C.

Detailed Experimental Protocol for the Reduction of this compound to Undecanal:

This protocol is based on the general procedure described for the reduction of esters to aldehydes using LDBBA.

Materials:

-

This compound (high purity)

-

Lithium diisobutyl-t-butoxyaluminum hydride (LDBBA)

-

Anhydrous Tetrahydrofuran (THF)

-

Naphthalene (as an internal standard for GC analysis, optional)

-

1 N Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Septum

-

Syringes

-

Ice bath

-

Standard glassware for extraction and workup

Procedure:

-

Preparation of the Reaction Vessel: An oven-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar is charged with a solution of high-purity this compound in anhydrous THF. If quantitative analysis by gas chromatography is desired, a known amount of naphthalene can be added as an internal standard.

-

Cooling: The flask is cooled to 0°C in an ice bath.

-

Addition of the Reducing Agent: A solution of Lithium diisobutyl-t-butoxyaluminum hydride (LDBBA) in THF-hexane is added dropwise to the stirred solution of this compound at 0°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching the Reaction: Upon completion, the reaction mixture is carefully hydrolyzed by the slow addition of 1 N HCl at 0°C.

-

Extraction: The product is extracted from the aqueous layer with diethyl ether. The extraction is typically repeated three times to ensure complete recovery of the product.

-

Washing and Drying: The combined organic layers are washed with brine, and then dried over anhydrous magnesium sulfate.

-

Isolation and Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude undecanal. The product can be further purified by column chromatography on silica gel if necessary.

Expected Outcome: This procedure is expected to yield undecanal in high purity. The yield for similar aliphatic esters using this method has been reported to be in the range of 74-88%.

Visualizing Experimental and Logical Workflows

To further aid researchers, the following diagrams, created using the DOT language, illustrate key processes and relationships relevant to the use of this compound in a research setting.

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of Ethyl undecanoate

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethyl Undecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as ethyl undecylate) is a fatty acid ethyl ester (FAEE) with the chemical formula C13H26O2.[1] It is a volatile organic compound naturally found in some alcoholic beverages like wine, rum, and brandy, as well as in fruits such as apples.[2] this compound is characterized by a fruity, waxy aroma and is utilized in the flavor and fragrance industry to impart creamy and fruity undertones.[3][4] Beyond its use in food and perfumes, this compound serves as an emollient in cosmetic formulations and has applications in biochemical research related to lipid metabolism.[5] Its properties are also being explored for potential use in pharmaceutical development, particularly in drug formulation.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Principle of GC-MS Analysis

The GC-MS analysis workflow involves two main stages. Initially, the gas chromatograph separates the components of a sample mixture based on their volatility and interaction with the stationary phase of the analytical column. As the separated components elute from the column, they enter the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), causing them to fragment into characteristic patterns of ions. These ions are then separated based on their mass-to-charge ratio (m/z), and a detector generates a mass spectrum, which serves as a chemical fingerprint for the analyte.

Experimental Protocols

A generalized protocol for the analysis of this compound in a liquid matrix is presented below. This can be adapted based on the specific sample matrix and concentration of the analyte.

1. Sample Preparation

For complex matrices, a sample cleanup and extraction step is necessary to isolate the this compound and remove interferences. Liquid-liquid extraction (LLE) is a common and effective method.

-

Materials:

-

Hexane (ACS grade or higher)

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

Glass test tubes and pipettes

-

GC vials with inserts

-

-

Procedure:

-

Pipette 1 mL of the liquid sample into a 15 mL glass centrifuge tube.

-

Add 2 mL of hexane to the tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the this compound into the organic phase.

-

Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper hexane layer to a clean test tube using a glass pipette.

-

To remove any residual water, pass the hexane extract through a small column containing anhydrous sodium sulfate.

-

The extract can be concentrated if necessary by gently evaporating the solvent under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of hexane (e.g., 100 µL) and transfer to a GC vial for analysis.

-

2. GC-MS Instrumentation and Conditions

The following table outlines the typical instrument parameters for the GC-MS analysis of this compound. These parameters may need to be optimized for specific instruments and applications.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature 60 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Mass Range | 50-400 m/z |

| Acquisition Mode | Full Scan |

Data Presentation

Quantitative Data Summary

The table below summarizes key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C13H26O2 |

| Molecular Weight | 214.35 g/mol |

| CAS Number | 627-90-7 |

| Boiling Point | 105 °C at 4 mmHg |

| Density | 0.859 g/mL at 25 °C |

Mass Spectrum and Fragmentation

Upon electron impact ionization, this compound will produce a molecular ion peak ([M]+•) at m/z 214. The fragmentation pattern is characteristic of fatty acid ethyl esters. Key fragmentation pathways include:

-

McLafferty Rearrangement: This is a characteristic fragmentation for esters, resulting in a prominent peak at m/z 88.

-

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group can lead to the loss of the ethoxy group (-OCH2CH3), resulting in an ion at m/z 169.

-

Loss of Alkyl Chain Fragments: The aliphatic chain can undergo fragmentation, leading to a series of ions separated by 14 mass units (CH2).

Key Fragment Ions for this compound:

| m/z | Proposed Fragment |

| 214 | [M]+• (Molecular Ion) |

| 169 | [M - OCH2CH3]+ |

| 101 | [CH2CH2COOC2H5]+ |

| 88 | [CH2=C(OH)OC2H5]+• (McLafferty rearrangement) |

| 55 | [C4H7]+ |

Visualization

References

Application Notes and Protocols for the NMR Spectral Analysis of Ethyl Undecanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl undecanoate (C₁₃H₂₆O₂), the ethyl ester of undecanoic acid, is a fatty acid ester with applications in the flavor and fragrance industry and as a biochemical intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. This document provides detailed ¹H and ¹³C NMR spectral data for this compound, along with comprehensive experimental protocols for data acquisition.

¹H and ¹³C NMR Spectral Data

The structural assignment of proton and carbon signals is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the quantitative ¹H and ¹³C NMR spectral data, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectral Data Summary

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| CH₃ (undecanoate chain) | ~0.88 | Triplet | ~6.7 | 3H |

| O-CH₂-CH₃ (ethyl group) | ~1.25 | Triplet | ~7.1 | 3H |

| -(CH₂)₇- (undecanoate chain) | ~1.27 | Multiplet | - | 14H |

| CH₂-CH₂-COO (undecanoate chain) | ~1.63 | Quintet | ~7.5 | 2H |

| CH₂-COO (undecanoate chain) | ~2.28 | Triplet | ~7.5 | 2H |

| O-CH₂ (ethyl group) | ~4.12 | Quartet | ~7.1 | 2H |

¹³C NMR Spectral Data Summary

| Signal Assignment | Chemical Shift (δ) ppm |

| CH₃ (undecanoate chain) | ~14.1 |

| O-CH₂-CH₃ (ethyl group) | ~14.3 |

| -(CH₂)n- (undecanoate chain) | ~22.7, ~25.1, ~29.2, ~29.3, ~29.4, ~29.5, ~31.9 |

| CH₂-COO (undecanoate chain) | ~34.4 |

| O-CH₂ (ethyl group) | ~60.1 |

| C=O (ester carbonyl) | ~173.9 |

Experimental Protocols

The following protocols provide a standardized methodology for the preparation and NMR analysis of this compound.

Sample Preparation Protocol

-

Sample Weighing: Accurately weigh 5-25 mg of pure this compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.[1]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03-0.05% (v/v) tetramethylsilane (TMS) as an internal standard to the vial.[2]

-

Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.[1][3][4]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition Protocol

Instrumentation: A standard high-resolution NMR spectrometer (e.g., 300 MHz or higher) is suitable for this analysis.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 8-16 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, a longer delay of at least 5 times the longest T₁ may be necessary.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A spectral width of 10-12 ppm is appropriate.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A spectral width of 200-220 ppm is standard.

-

Temperature: 298 K (25 °C).

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction to ensure accurate integration.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Pick and label the peaks in both ¹H and ¹³C spectra.

Visualizations

Experimental Workflow for NMR Analysis of this compound

Caption: Workflow for the NMR analysis of this compound.

Logical Relationship of this compound Structure to NMR Signals

Caption: Correlation of this compound structure to its key NMR signals.

References

Extraction of Ethyl Undecanoate from Natural Sources: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl undecanoate is a fatty acid ethyl ester (FAEE) that contributes to the characteristic aroma and flavor profiles of various natural products, including fruits and fermented beverages.[1][2][3] Its presence in certain essential oils and plant extracts also suggests potential applications in the pharmaceutical and cosmetic industries. This document provides detailed application notes and protocols for the extraction, purification, and quantification of this compound from natural sources, tailored for research, quality control, and drug development purposes.

Natural Occurrence

This compound has been identified as a volatile component in a variety of natural products. Notably, it is found in fruits such as mangoes (Mangifera indica) and apples (Malus domestica), as well as in alcoholic beverages like wine and other fermented products.[1][2] The concentration of this compound can vary significantly depending on the cultivar, ripeness, and processing conditions of the natural source.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the reported concentrations of this compound in a specific natural source. It is important to note that these values can be influenced by the analytical methodology employed and the specific characteristics of the sample.

| Natural Source | Cultivar/Type | Concentration (% of total volatiles) | Analytical Method | Reference |

| Mango (Mangifera indica) | Alfons | 2.03 | GC-MS |